molecular formula C9H12N2 B1598162 3,5-Dimethylbenzenecarboximidamide CAS No. 26130-48-3

3,5-Dimethylbenzenecarboximidamide

Cat. No.: B1598162
CAS No.: 26130-48-3
M. Wt: 148.2 g/mol
InChI Key: LUYDWZDLNAWGHQ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzenecarboximidamide is a substituted benzene derivative featuring a carboximidamide functional group (-C(=NH)-NH₂) at the para position and methyl (-CH₃) groups at the 3 and 5 positions on the aromatic ring. This compound belongs to the amidine class, characterized by its planar structure and strong hydrogen-bonding capacity due to the amidine moiety.

Properties

IUPAC Name

3,5-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYDWZDLNAWGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391752
Record name 3,5-dimethylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26130-48-3
Record name 3,5-dimethylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzenecarboximidamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different derivatives of the compound, depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethylbenzenecarboximidamide has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

  • Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dimethylbenzenecarboximidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The chemical and physical properties of 3,5-Dimethylbenzenecarboximidamide can be contextualized by comparing it to structurally related compounds, including substituted benzene derivatives and carboximidamide analogs. Below is a detailed analysis:

Substituent Effects: Methyl vs. Methoxy vs. tert-Butyl Groups
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
This compound 3,5-CH₃ Carboximidamide (-C(=NH)NH₂) ~177.2* Not reported
3,5-Dimethoxybenzenecarboximidamide 3,5-OCH₃ Carboximidamide 209.2 Not reported
3,5-Di-tert-butyl-4-hydroxybenzenecarboximidamide 3,5-(C(CH₃)₃), 4-OH Carboximidamide, -OH 276.4 Not reported
3,5-Dimethylphenol 3,5-CH₃, 1-OH Phenol (-OH) 122.16 68–70

Key Observations :

  • Electron-Donating vs. Withdrawing Effects : Methyl groups (this compound) are electron-donating, enhancing aromatic ring electron density, whereas methoxy groups (3,5-Dimethoxybenzenecarboximidamide) exhibit stronger electron-donating resonance effects, altering reactivity in electrophilic substitution .
  • Steric Hindrance : The tert-butyl substituents in 3,5-Di-tert-butyl-4-hydroxybenzenecarboximidamide introduce significant steric bulk, reducing solubility in polar solvents but improving lipid membrane permeability .
  • Hydrogen Bonding: The carboximidamide group in this compound provides dual hydrogen-bonding sites, unlike the single -OH group in 3,5-Dimethylphenol, making it more versatile in molecular recognition .
Spectral and Physical Properties
Property This compound (Inferred) 3,5-Dimethoxybenzenecarboximidamide 3,5-Di-tert-butyl-4-hydroxybenzenecarboximidamide
IR (CN stretch, cm⁻¹) ~2220 (similar to nitrile derivatives) 2209–2219 Not reported
¹H NMR (δ, ppm) Methyl peaks: ~2.2–2.4 Methoxy peaks: ~3.8–4.0 tert-Butyl peaks: ~1.3–1.5
Solubility Moderate in polar aprotic solvents High in DMSO, low in water Low in water, high in organic solvents

Biological Activity

3,5-Dimethylbenzenecarboximidamide, also known as N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide, is a compound with significant biological activity, particularly in the fields of enzyme inhibition and protein-ligand interactions. This article explores its synthesis, mechanisms of action, and various applications in scientific research.

The synthesis of this compound typically involves the reaction of 3-cyanophenylamine with 3,5-dimethylbenzoic acid chloride. The reaction is performed under anhydrous conditions with a base such as triethylamine to avoid hydrolysis. The product is purified through recrystallization or column chromatography.

Chemical Structure:

  • Molecular Formula: C11H14N2
  • Molecular Weight: 186.24 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism includes:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of immune responses and inhibition of cell proliferation.
  • Protein-Ligand Interactions: It can influence protein functions by modifying their interactions with other biomolecules.

Enzyme Inhibition Studies

Research has shown that this compound exhibits significant enzyme inhibitory properties. It has been utilized in studies related to:

  • Kallikrein-1 Inhibition: This enzyme is involved in inflammation processes. The binding of the compound alters enzyme kinetics by preventing substrate access.
  • Urokinase-type Plasminogen Activator (uPA): Inhibition of uPA can affect coagulation pathways and has implications in cancer metastasis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameMolecular FormulaBiological Activity
N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamideC17H18N4O2Enzyme inhibition
2,4-Dimethyl-benzamidineC10H14N2Kallikrein-1 inhibition
4-Methoxy-3,5-dimethylbenzimidamideC11H14N2OAntimicrobial properties

This table illustrates how structural variations impact biological activity and potential applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Research: A study demonstrated that this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Inflammation Models: In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers, suggesting its potential therapeutic role in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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